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This guide provides a detailed spectroscopic analysis of 1-Methyl-4(1H)-pyridinone (CAS No:
695-19-2), a key heterocyclic compound with applications in medicinal chemistry and materials
science. Understanding the spectral signature of this molecule is fundamental for its
identification, purity assessment, and the study of its chemical behavior. This document will
delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data of 1-Methyl-4(1H)-pyridinone, offering insights into the structural features that govern its
spectroscopic properties.

Introduction

1-Methyl-4(1H)-pyridinone, with the molecular formula CeH7NO and a molecular weight of
109.13 g/mol , is a pyridinone derivative with a methyl group on the nitrogen atom.[1][2][3] Its
structure features a conjugated system with a carbonyl group, which significantly influences its
electronic and, consequently, its spectroscopic characteristics. Accurate interpretation of its
NMR, IR, and Mass spectra is crucial for researchers in the fields of drug development and
organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1-Methyl-4(1H)-pyridinone, both *H and 3C NMR provide valuable information
about the electronic environment of each atom.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-4(1H)-pyridinone in 0.5-
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs or Dimethyl Sulfoxide-de, DMSO-
de).

e Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
o Use a pulse angle of 30-45 degrees.
o Set the relaxation delay to 1-2 seconds.
o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Use a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o Alonger relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be
necessary due to the lower natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., Tetramethylsilane, TMS).

'H NMR Spectral Analysis
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The *H NMR spectrum of 1-Methyl-4(1H)-pyridinone is expected to show three distinct signals
corresponding to the methyl protons and the two types of vinyl protons on the pyridinone ring.

Table 1: Predicted *H NMR Data for 1-Methyl-4(1H)-pyridinone

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.5 Singlet 3H N-CHs
~6.2 Doublet 2H H-3, H-5
~7.5 Doublet 2H H-2, H-6

e N-CHs Protons (0 ~3.5 ppm): The methyl group attached to the nitrogen atom is expected to
appear as a singlet in the upfield region of the spectrum. Its chemical shift is influenced by
the electron-withdrawing nature of the pyridinone ring.

e H-3 and H-5 Protons (0 ~6.2 ppm): These protons are equivalent due to the symmetry of the
molecule. They are adjacent to the carbonyl group and are expected to resonate as a
doublet due to coupling with the H-2 and H-6 protons.

e H-2 and H-6 Protons (6 ~7.5 ppm): These protons are also equivalent and are adjacent to
the nitrogen atom. They will appear as a doublet due to coupling with the H-3 and H-5
protons. The downfield shift is attributed to the deshielding effect of the electronegative
nitrogen and the ring current.

3C NMR Spectral Analysis

The proton-decoupled 3C NMR spectrum of 1-Methyl-4(1H)-pyridinone will exhibit four
signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted 3C NMR Data for 1-Methyl-4(1H)-pyridinone
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Chemical Shift (6, ppm) Assighment
~40 N-CHs

~115 C-3,C-5
~140 C-2,C-6
~175 C-4 (C=0)

N-CHs Carbon (& ~40 ppm): The methyl carbon appears in the aliphatic region of the
spectrum.

e C-3 and C-5 Carbons (8 ~115 ppm): These equivalent carbons are part of the C=C double
bond and are influenced by the adjacent carbonyl group.

e C-2 and C-6 Carbons (& ~140 ppm): These equivalent carbons are adjacent to the nitrogen
atom and are significantly deshielded.

e C-4 Carbonyl Carbon (6 ~175 ppm): The carbonyl carbon shows the most downfield
chemical shift, which is characteristic of carbons in a conjugated ketone environment.[4]

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and to deduce its structure from
fragmentation patterns.

Experimental Protocol: Mass Spectrometry

» Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS).

« lonization: lonize the sample using a suitable method, such as Electron lonization (El) or
Electrospray lonization (ESI).
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions to generate a mass spectrum.

Mass Spectral Analysis

The mass spectrum of 1-Methyl-4(1H)-pyridinone will provide the molecular weight and
information about the stability of the molecule and its fragments.

Table 4: Predicted Mass Spectrometry Data for 1-Methyl-4(1H)-pyridinone

m/z Interpretation
109 Molecular lon [M]*e
81 [M - COJ*e

80 [M - CHOJ*

67 [M - C2H20]*e

e Molecular lon (m/z 109): The peak corresponding to the molecular weight of the compound is
expected to be observed, confirming the molecular formula CeH7NO. [2]* Fragmentation
Pattern: The fragmentation of 1-Methyl-4(1H)-pyridinone is likely to involve the loss of
small, stable neutral molecules.

o Loss of CO (m/z 81): Acommon fragmentation pathway for cyclic ketones is the loss of a
carbon monoxide molecule, leading to a fragment with a mass-to-charge ratio of 81.

o Loss of CHO (m/z 80): Loss of a formyl radical is another plausible fragmentation.

o Further Fragmentation: The initial fragments can undergo further fragmentation, leading to

smaller ions.
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Caption: Plausible fragmentation pathways for 1-Methyl-4(1H)-pyridinone in Mass
Spectrometry.

Conclusion

The spectroscopic data of 1-Methyl-4(1H)-pyridinone provides a comprehensive picture of its
molecular structure. *H and 3C NMR spectroscopy confirm the carbon-hydrogen framework
and the electronic environment of each atom. IR spectroscopy identifies the key functional
groups, particularly the conjugated carbonyl system. Mass spectrometry confirms the molecular
weight and offers insights into the molecule's stability and fragmentation behavior. Together,
these techniques provide a robust analytical toolkit for the characterization of this important
heterocyclic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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